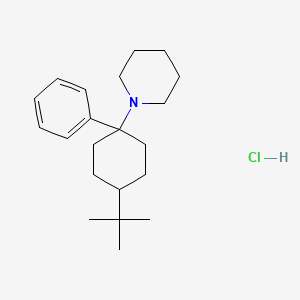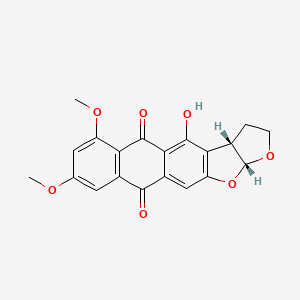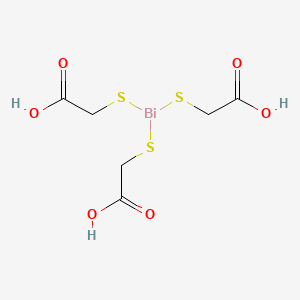
2,3,4,5,6,7-Hexahydroxy-heptanoic acid N'-phenyl-hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide is a complex organic compound characterized by multiple hydroxyl groups and a hydrazide functional group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide typically involves the following steps:
Starting Material: The synthesis begins with 2,3,4,5,6,7-Hexahydroxy-heptanoic acid.
Hydrazide Formation: The acid is reacted with phenylhydrazine under acidic or basic conditions to form the hydrazide. This reaction is typically carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C.
Purification: The product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) for halogenation or nitration, respectively.
Major Products
Oxidation: Formation of heptanoic acid derivatives with ketone or aldehyde groups.
Reduction: Formation of heptanoic acid derivatives with amine groups.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide involves its interaction with molecular targets such as enzymes or receptors. The multiple hydroxyl groups can form hydrogen bonds with active sites, while the hydrazide group can participate in nucleophilic or electrophilic reactions, altering the activity of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5,6,7-Hexahydroxy-heptanoic acid: Lacks the phenyl-hydrazide group, making it less reactive in certain chemical reactions.
N’-phenyl-hydrazide derivatives: Compounds with different acyl groups attached to the hydrazide, which can alter their chemical and biological properties.
Uniqueness
2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide is unique due to the combination of multiple hydroxyl groups and a phenyl-hydrazide group, providing a versatile platform for various chemical modifications and applications.
This detailed overview highlights the significance and versatility of 2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide in scientific research and industrial applications
Propiedades
Número CAS |
7599-07-7 |
|---|---|
Fórmula molecular |
C13H20N2O7 |
Peso molecular |
316.31 g/mol |
Nombre IUPAC |
2,3,4,5,6,7-hexahydroxy-N'-phenylheptanehydrazide |
InChI |
InChI=1S/C13H20N2O7/c16-6-8(17)9(18)10(19)11(20)12(21)13(22)15-14-7-4-2-1-3-5-7/h1-5,8-12,14,16-21H,6H2,(H,15,22) |
Clave InChI |
FKWVLNZRINUMNV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NNC(=O)C(C(C(C(C(CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-acetyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12805981.png)

